molecular formula C23H20N2O3S B11317488 2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-8-methyl-4H-chromen-4-one

2-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}-8-methyl-4H-chromen-4-one

Cat. No.: B11317488
M. Wt: 404.5 g/mol
InChI Key: UKSVGPNXOSNZTJ-UHFFFAOYSA-N
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Description

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-8-METHYL-4H-CHROMEN-4-ONE is a complex organic compound that integrates multiple functional groups, including benzothiazole, piperidine, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-8-METHYL-4H-CHROMEN-4-ONE typically involves multi-step organic synthesis. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves the formation of the chromenone ring, which can be achieved through cyclization reactions under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-8-METHYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-8-METHYL-4H-CHROMEN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-8-METHYL-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with DNA or proteins, leading to changes in their function and activity . The pathways involved often include inhibition of key signaling molecules or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDINE-1-CARBONYL]-8-METHYL-4H-CHROMEN-4-ONE apart is its unique combination of functional groups, which allows for a broader range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H20N2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]-8-methylchromen-4-one

InChI

InChI=1S/C23H20N2O3S/c1-14-5-4-6-16-18(26)13-19(28-21(14)16)23(27)25-11-9-15(10-12-25)22-24-17-7-2-3-8-20(17)29-22/h2-8,13,15H,9-12H2,1H3

InChI Key

UKSVGPNXOSNZTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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